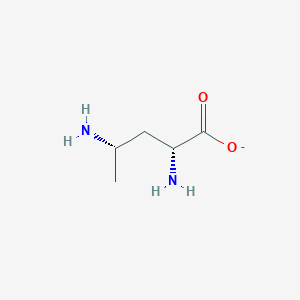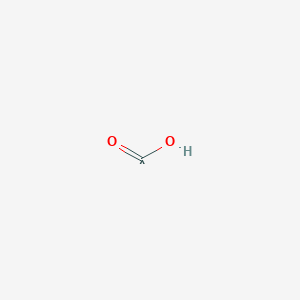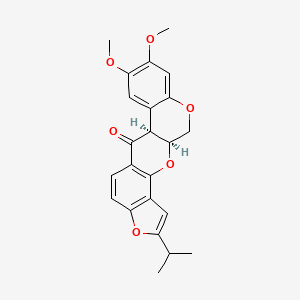
Isorotenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LSM-2115 is a member of rotenones.
科学的研究の応用
Insecticidal Activity
Isorotenone, as a derivative of rotenone, exhibits significant insecticidal activities. Studies have shown that isorotenone and 2-rotenone nicotinate are comparable to rotenone in their effectiveness against Musca domestica, highlighting their potential as environmentally benign insecticides with low resistance development (Liu Zhicheng et al., 2018).
Biochemistry and Physiology in Plants
Research into the biochemistry and physiology of foliar isoprene production, to which isorotenone is related, reveals that isoprene is formed via the 1-deoxy-D-xylulose-5-phosphate pathway in chloroplasts. Isoprene plays a protective role in plants, particularly at high temperatures, safeguarding thylakoids from damage. This suggests potential applications of isorotenone in understanding plant responses to environmental stress (B. Logan et al., 2000).
Plant Development and Stress Response
The role of apocarotenoids, which include isorotenone, has been explored in plant growth, development, and stress response. Apocarotenoids like isorotenone are involved in the synthesis of key phytohormones and signaling molecules, impacting plant architecture and responses to environmental stress (A. Felemban et al., 2019).
Emerging Roles in Mammals
The study of nonretinoid apocarotenoids, such as isorotenone, in mammals highlights their potential regulatory impact on various critical cellular functions. This research opens the door to understanding how isorotenone might influence mammalian health, particularly in relation to the ingestion of carotenoid-rich foods (E. Harrison & L. Quadro, 2018).
特性
CAS番号 |
549-22-4 |
|---|---|
製品名 |
Isorotenone |
分子式 |
C23H22O6 |
分子量 |
394.4 g/mol |
IUPAC名 |
(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-9,11,20-21H,10H2,1-4H3/t20-,21+/m1/s1 |
InChIキー |
DJDRQIXLFYUYAA-RTWAWAEBSA-N |
異性体SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |
SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
正規SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
その他のCAS番号 |
549-22-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



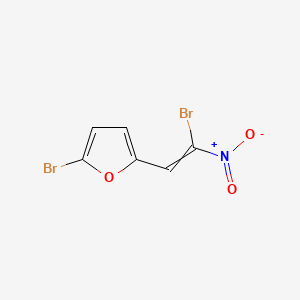
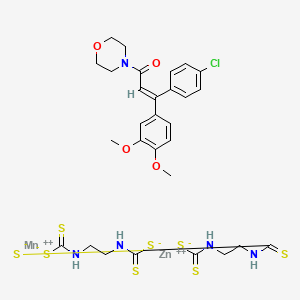
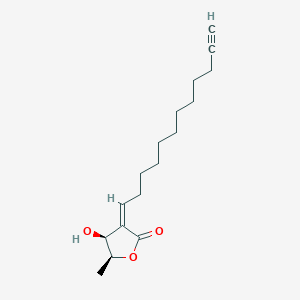
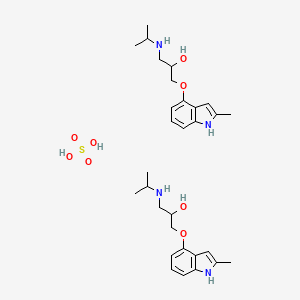
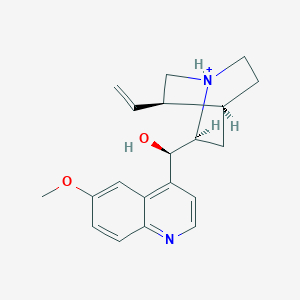
![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)
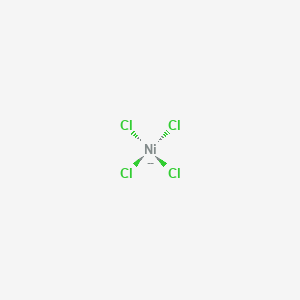
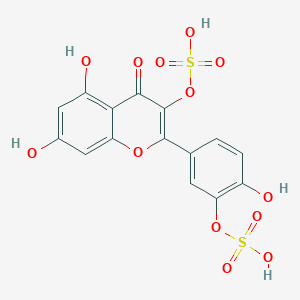
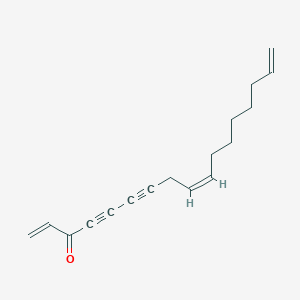
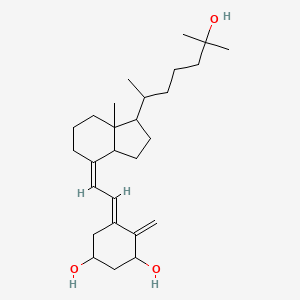
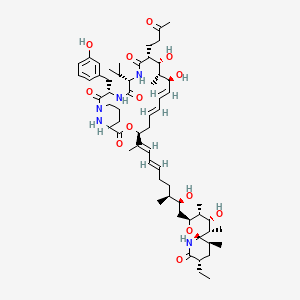
![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)
